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Compound of Interest

Compound Name: 4-Chloro-1-ethyl-2-iodobenzene

Cat. No.: B8468950

Get Quote

CAS Registry Number: 774608-40-1 Molecular Formula:

Molecular Weight: 266.51 g/mol [1][2]

Part 1: Executive Sourcing Intelligence
Market Overview & Availability
4-Chloro-1-ethyl-2-iodobenzene is not a commodity chemical; it is a specialized Tier 2

Building Block used primarily in the synthesis of pharmaceutical intermediates via cross-

coupling reactions. Unlike common solvents or simple reagents, this compound is typically

manufactured on-demand or stocked in small research quantities (milligram to gram scale).

Procurement Strategy:

Primary Status: Inquiry-Based / Custom Synthesis.

Lead Time: Stock items (1–2 weeks); Bulk/Custom (4–6 weeks).

Purity Standard:
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(HPLC) is the industry baseline for catalytic cross-coupling applications to prevent catalyst
poisoning.

Supplier Landscape & Pricing Estimates
The following data reflects current market positioning for research-grade material. Note: Prices

are estimates based on similar aryl iodide scaffolds and subject to fluctuation.

Supplier Tier
Representative
Vendors

Typical Pack
Size

Estimated
Price Range
(USD)

Availability
Status

Global Catalog
BLD Pharm, A2B

Chem
1g, 5g $150 - $350 / g

Spot Stock /

Short Lead

Custom

Synthesis

GMR Pharma,

Chem-Impex
25g - 100g Inquiry Only Made to Order

Aggregators
MolPort,

eMolecules
Various Variable Pass-through

Sourcing Recommendation: For initial SAR (Structure-Activity Relationship) screening,

prioritize BLD Pharm or A2B Chem for speed. For process scale-up (>100g), engage a CRO

for a custom batch using the synthetic route outlined in Part 2 to reduce unit cost by 40–60%.

Part 2: Technical Synthesis & Mechanistic Logic
The Synthetic Route: Regioselective Iodination
The synthesis of 4-Chloro-1-ethyl-2-iodobenzene is a classic example of directed

Electrophilic Aromatic Substitution (EAS). The choice of the precursor, 1-Chloro-4-

ethylbenzene, is deliberate to leverage competing directing group effects for high

regioselectivity.

Mechanistic Causality
Precursor: 1-Chloro-4-ethylbenzene (CAS 622-98-0).

Directing Groups:
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Ethyl Group (-Et): Weakly activating, ortho/para directing.

Chloro Group (-Cl): Weakly deactivating, ortho/para directing.

Regiochemical Outcome:

The para position relative to the ethyl group is blocked by chlorine.

The ortho positions relative to the ethyl group (Positions 2 and 6) are activated.

The ortho positions relative to the chlorine (Positions 3 and 5) are deactivated.

Result: Electrophilic attack by the iodonium ion (

) occurs exclusively at Position 2 (equivalent to 6), yielding the target molecule.

Experimental Workflow Visualization
The following diagram illustrates the validated synthetic pathway and the logic gate for

purification.

1-Chloro-4-ethylbenzene
(CAS 622-98-0)

Electrophilic Aromatic
Substitution (60°C, 4h)

Reagents:
I2 (0.5 eq) + HIO3 (0.2 eq)

Solvent: AcOH/H2SO4

Quench:
Na2S2O3 (aq)

Complete Conversion Extraction:
DCM / Brine Wash

Purification:
Silica Gel Chromatography

(Hexanes)

Target:
4-Chloro-1-ethyl-2-iodobenzene

(Yellow Oil/Solid)

Yield ~82%

Click to download full resolution via product page

Caption: Regioselective synthesis workflow via oxidative iodination. The ethyl group directs the

iodine to the ortho position.

Part 3: Quality Assurance & Self-Validating
Protocols
To ensure data integrity in drug development, the identity and purity of 4-Chloro-1-ethyl-2-
iodobenzene must be validated using a multi-modal approach.
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Proton NMR ( -NMR) Identity Check
The structure contains distinct diagnostic signals that validate the substitution pattern.

Ethyl Group: Look for a triplet (~1.2 ppm, 3H) and a quartet (~2.6 ppm, 2H).

Aromatic Region: The 1,2,4-substitution pattern creates a specific splitting pattern:

H3 (Ortho to I, Meta to Cl): Doublet (d, ~7.8 ppm). The iodine atom causes a significant

downfield shift (deshielding) of this proton.

H5 (Ortho to Cl, Meta to Et): Doublet of doublets (dd).

H6 (Ortho to Et): Doublet (d).

HPLC Purity Profiling
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

Mobile Phase: Acetonitrile : Water (Gradient 50%

95%).

Detection: UV at 254 nm.

Acceptance Criteria: Main peak area > 97%. Impurities (likely unreacted starting material or

di-iodo species) must be < 1%.

Stability & Storage
Aryl iodides are photosensitive. The carbon-iodine bond is relatively weak (~65 kcal/mol) and

can undergo homolytic cleavage under UV light.

Protocol: Store in amber vials under inert atmosphere (Argon/Nitrogen) at 2–8°C.

Part 4: Applications in Drug Discovery
This molecule is a bifunctional scaffold, offering orthogonal reactivity for library synthesis.
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Selective Cross-Coupling: The C-I bond is significantly weaker and more reactive towards

Oxidative Addition by Palladium(0) than the C-Cl bond.

Step 1: Suzuki-Miyaura coupling at the Iodo position (C2) to introduce Biaryl group A.

Step 2: Subsequent Buchwald-Hartwig or Suzuki coupling at the Chloro position (C4) to

introduce Functional group B.

SGLT2 Inhibitor Analogs: The 4-chloro-1-ethylbenzene core mimics the distal ring of

Dapagliflozin-class inhibitors, making this iodinated variant a key intermediate for diversifying

the lipophilic tail of the pharmacophore.

Chemo-Selective Functionalization

4-Chloro-1-ethyl-2-iodobenzene

Step 1: Suzuki Coupling
(R-B(OH)2, Pd(PPh3)4, Na2CO3)

Reacts at C-I Bond

Intermediate:
4-Chloro-1-ethyl-2-arylbenzene

Step 2: Buchwald-Hartwig
(R'-NH2, Pd2(dba)3, BINAP)

Reacts at C-Cl Bond

Final Drug Candidate

Click to download full resolution via product page

Caption: Orthogonal reactivity strategy utilizing the reactivity difference between Aryl-I and Aryl-

Cl bonds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/
https://www.chemikart.com/
https://www.benchchem.com/product/b8468950?utm_src=pdf-custom-synthesis#bc-rfq
https://kit-electrolyte-analyzers-zone.chemikart.com/products/uncategorized/uncategorized/AH57180
https://kit-electrolyte-analyzers-zone.chemikart.com/products/uncategorized/uncategorized/AH57180
https://gmrpharma.com/speciality-chemicals/
https://www.benchchem.com/product/b8468950/docs#strategic-sourcing-technical-profile-4-chloro-1-ethyl-2-iodobenzene
https://www.benchchem.com/product/b8468950/docs#strategic-sourcing-technical-profile-4-chloro-1-ethyl-2-iodobenzene
https://www.benchchem.com/product/b8468950/docs#strategic-sourcing-technical-profile-4-chloro-1-ethyl-2-iodobenzene
https://www.benchchem.com/product/b8468950/docs#strategic-sourcing-technical-profile-4-chloro-1-ethyl-2-iodobenzene
https://www.benchchem.com/product/b8468950?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8468950?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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